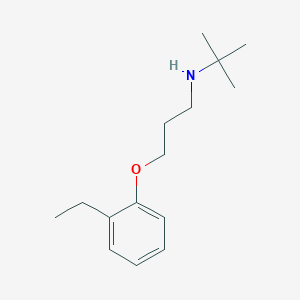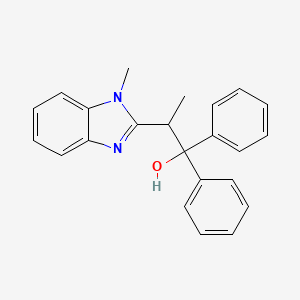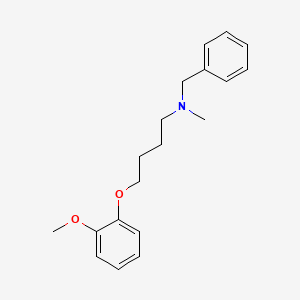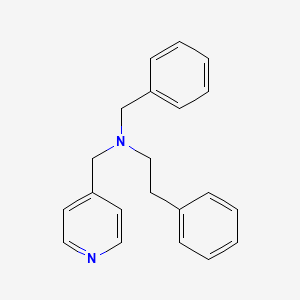![molecular formula C18H25N3O2 B5186126 1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5186126.png)
1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione, also known as MPEP, is a chemical compound that has been widely used in scientific research. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. In
作用机制
1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. mGluR5 is involved in various physiological processes such as synaptic plasticity, learning, and memory. 1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione blocks the binding of glutamate to mGluR5, which leads to a decrease in the activity of the receptor. This, in turn, leads to a decrease in the release of dopamine, a neurotransmitter that is involved in reward processing.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. For example, 1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione has been shown to reduce the release of dopamine in the brain, which is thought to be responsible for its anti-addictive effects. 1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione has also been shown to reduce the severity of Parkinson's disease symptoms in animal models by reducing the loss of dopamine-producing neurons in the brain.
实验室实验的优点和局限性
One advantage of using 1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione in lab experiments is its selectivity for mGluR5. This allows researchers to study the specific role of mGluR5 in various physiological processes. However, one limitation of using 1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione is its relatively low potency compared to other mGluR5 antagonists. This can make it difficult to achieve the desired level of receptor blockade in some experiments.
未来方向
There are several future directions for the use of 1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione in scientific research. One direction is the development of more potent and selective mGluR5 antagonists that can be used in clinical trials for various neurological disorders. Another direction is the study of the role of mGluR5 in other physiological processes such as inflammation and immune function. Finally, the use of 1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione in combination with other drugs or therapies may lead to more effective treatments for neurological disorders.
合成方法
The synthesis of 1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione involves the reaction of 4-methylphenylacetic acid with ethyl chloroacetate to yield ethyl 4-methylphenylacetoacetate. This intermediate is then reacted with piperidine and sodium ethoxide to form the corresponding ester. The ester is then hydrolyzed with sodium hydroxide to give the carboxylic acid, which is then coupled with the amine 2-(1-piperidinyl)ethylamine to form 1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione.
科学研究应用
1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione has been extensively used in scientific research to study the role of mGluR5 in various neurological disorders. For example, 1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione has been shown to reduce the severity of Parkinson's disease symptoms in animal models. 1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione has also been used to study the neurobiological mechanisms underlying addiction and to develop potential treatments for addiction.
属性
IUPAC Name |
1-(4-methylphenyl)-3-(2-piperidin-1-ylethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-14-5-7-15(8-6-14)21-17(22)13-16(18(21)23)19-9-12-20-10-3-2-4-11-20/h5-8,16,19H,2-4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZQCYDLJRJNEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(2-piperidin-1-ylethylamino)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl}acetamide](/img/structure/B5186049.png)


![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5186069.png)
![ethyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5186073.png)
![6-(2-furyl)-5-(2-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5186086.png)

![N~2~-(3,4-dichlorophenyl)-N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5186095.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5186105.png)

![1-methyl-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186135.png)
![N-{4-[(4-chlorobenzyl)oxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5186137.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5186143.png)
